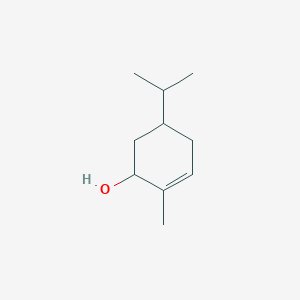

p-Menth-6-en-2-ol, (2S,4S)-(+)-

Description

Overview of the p-Menthane (B155814) Chemical Class in Scholarly Context

The p-menthane chemical class represents a significant and widely studied group of monoterpenoids. cabidigitallibrary.org These compounds are characterized by a cyclohexane (B81311) ring substituted with a methyl group at position 1 and an isopropyl group at position 4. They are a diverse family of natural products found extensively throughout the plant kingdom, forming the primary constituents of many essential oils. cabidigitallibrary.orgmdpi.com Well-known examples include limonene (B3431351), menthol (B31143), and carvone (B1668592), which are valued for their distinct fragrance profiles and are utilized in the food, cosmetic, and pharmaceutical industries. cabidigitallibrary.orgresearchgate.net

In academic research, the study of p-menthane monoterpenoids is multifaceted. It encompasses their biosynthesis, chemical diversity, and biological functions. These compounds originate in plants primarily through the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, which occurs in the plastids of specialized secretory cells. cabidigitallibrary.org The initial cyclization of geranyl diphosphate (B83284) is a critical step that leads to the formation of the characteristic p-menthane skeleton. researchgate.net Subsequent enzymatic modifications, such as hydroxylations, dehydrogenations, and isomerizations, generate the vast array of p-menthane derivatives observed in nature. cabidigitallibrary.org Research has identified these compounds as playing crucial roles in plant defense against pathogens and herbivores and in attracting pollinators. researchgate.net

Significance of Chirality in p-Menthane Derivatives

Chirality, a geometric property where a molecule is non-superimposable on its mirror image, is a fundamental concept in the study of p-menthane monoterpenoids. wikipedia.org The presence of one or more stereocenters in the p-menthane structure gives rise to various stereoisomers, including enantiomers and diastereomers. wikipedia.org This stereochemistry is of paramount significance as it profoundly influences the biological and physical properties of the molecule. nih.gov

A classic example illustrating the importance of chirality is the compound carvone; the (S)-(+)-enantiomer possesses a characteristic caraway scent, whereas the (R)-(−)-enantiomer smells like spearmint. researchgate.net Similarly, the different stereoisomers of menthol exhibit varying cooling intensities and sensory profiles. cabidigitallibrary.org This stereochemical dependence extends to their biological activities, including interactions with specific receptors and enzymes in living organisms. nih.govacs.org Consequently, academic and industrial research places a strong emphasis on stereoselective synthesis—chemical reactions that preferentially yield a single, desired stereoisomer. nih.govmdpi.com The ability to control the stereochemical outcome of a synthesis is crucial for producing compounds with specific, predictable properties and for investigating the structure-activity relationships of these important natural products. acs.orgmdpi.com

Academic Research Focus and Scope for p-Menth-6-en-2-ol, (2S,4S)-(+)-

The specific stereoisomer p-Menth-6-en-2-ol, (2S,4S)-(+)- is a member of the p-menthane family of monoterpene alcohols. While comprehensive studies focusing exclusively on this particular isomer are not widespread in publicly available literature, its structure places it within a well-researched chemical space. Academic focus on related p-menthenols often involves their role as chiral building blocks, intermediates in the synthesis of more complex molecules, or as components of essential oils.

Research in this area typically investigates the stereoselective synthesis of such alcohols, often employing enzymatic or catalytic methods to control the configuration at the chiral centers. mdpi.com The properties of this compound can be inferred from its structural features: a cyclohexene (B86901) ring, a hydroxyl group at position 2, and specific stereochemistry at carbons 2 and 4. The position of the double bond and the hydroxyl group, along with the stereoconfiguration, are critical determinants of its chemical reactivity and potential biological activity.

The table below summarizes the key chemical properties for p-Menth-6-en-2-ol, (2S,4S)-(+)-, derived from computational data.

| Property | Value |

|---|---|

| Molecular Formula | C10H18O |

| Molecular Weight | 154.25 g/mol |

| IUPAC Name | (2S,4S)-2-methyl-5-(propan-2-yl)cyclohex-3-en-1-ol |

| CAS Number | Not Available |

| PubChem CID | 534485 nih.gov |

Future research could explore the synthesis of this specific isomer, characterize its sensory properties, and investigate its potential applications, contributing to a deeper understanding of the structure-function relationships within the diverse class of p-menthane monoterpenoids.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-propan-2-ylcyclohex-2-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h4,7,9-11H,5-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZXLDENMTYEVAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10336549 | |

| Record name | p-Menth-6-en-2-ol, (2S,4S)-(+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10336549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

586-23-2 | |

| Record name | p-Menth-6-en-2-ol, (2S,4S)-(+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10336549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthetic Pathways and Enzymatic Mechanisms

Isoprenoid Precursor Pathways (Mevalonic Acid (MVA) and Methylerythritol Phosphate (MEP))

All terpenes, including p-Menth-6-en-2-ol, (2S,4S)-(+)-, are derived from the five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). oup.comwikipedia.org Plants and some other organisms utilize two distinct and independent pathways to synthesize these essential building blocks: the Mevalonic Acid (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway. oup.comnih.govpnas.org

The MVA pathway , typically operating in the cytoplasm of plants, begins with acetyl-CoA. pnas.org In contrast, the MEP pathway occurs in the plastids and starts with pyruvate (B1213749) and glyceraldehyde-3-phosphate. nih.gov While most eukaryotes utilize the MVA pathway, organisms that have acquired a plastid, such as plants and certain protozoa, also possess the MEP pathway. guidetopharmacology.org The existence of these two pathways allows for compartmentalized and regulated synthesis of isoprenoid precursors. nih.gov

| Pathway | Location in Plants | Starting Materials | Key Precursors |

| Mevalonic Acid (MVA) Pathway | Cytoplasm | Acetyl-CoA | Isopentenyl pyrophosphate (IPP), Dimethylallyl pyrophosphate (DMAPP) |

| Methylerythritol Phosphate (MEP) Pathway | Plastids | Pyruvate, Glyceraldehyde-3-phosphate | Isopentenyl pyrophosphate (IPP), Dimethylallyl pyrophosphate (DMAPP) |

Role of Terpene Synthases in Monoterpene Formation

Once IPP and DMAPP are formed, they are condensed to create geranyl pyrophosphate (GPP), the direct precursor to all monoterpenes. wikipedia.orgresearchgate.net The crucial step in the formation of the diverse array of monoterpene skeletons is catalyzed by a class of enzymes known as terpene synthases (TPSs) . researchgate.netresearchgate.nethebmu.edu.cn

These enzymes are responsible for the cyclization of the linear GPP molecule into various cyclic structures. researchgate.net The reaction mechanism involves the ionization of GPP, which generates a carbocation intermediate. This highly reactive intermediate can then undergo a series of rearrangements and cyclizations, ultimately leading to the formation of a specific monoterpene hydrocarbon or alcohol. researchgate.netnih.gov For cyclic monoterpenes, the geranyl cation often isomerizes to a linalyl cation, which then forms the initial cyclic intermediate, the α-terpinyl cation, a precursor to many cyclic monoterpenes. researchgate.net The remarkable diversity of monoterpenes is largely attributed to the ability of different terpene synthases to control the fate of these carbocation intermediates, often producing multiple products from a single GPP substrate. researchgate.netresearchgate.net

Oxidative Steps in Monoterpene Biosynthesis

Following the initial formation of the basic monoterpene skeleton by terpene synthases, further functionalization often occurs through oxidative reactions. These steps are critical for producing the vast array of oxygenated monoterpenes, including alcohols like p-Menth-6-en-2-ol. The biosynthesis of these derivatives is largely catalyzed by enzymes from the cytochrome P450 superfamily. researchgate.net

These oxidative modifications can introduce hydroxyl groups, carbonyl groups, or other functionalities, significantly altering the properties of the parent monoterpene. For example, the biosynthesis of carvone (B1668592) from limonene (B3431351) involves a hydroxylation step to form carveol, followed by an oxidation step to yield carvone. nih.gov These oxidative reactions are crucial for the biological activities and ecological roles of many monoterpenes. escholarship.orgcopernicus.org

Biotransformation by Microorganisms and Insects

Microorganisms and insects possess sophisticated enzymatic systems capable of modifying monoterpenes, including those with the p-menthane (B155814) skeleton. mdpi.comtaylorfrancis.com These biotransformations are often a means of detoxification or metabolism of plant-derived compounds. researchgate.net

A key feature of microbial and insect-mediated biotransformations is their high degree of regioselectivity and stereoselectivity . umn.edunih.gov This means that the enzymes involved can introduce hydroxyl groups at specific positions on the monoterpene ring and with a defined stereochemistry. For instance, various fungal and bacterial strains have been shown to hydroxylate limonene at different positions to produce compounds like perillyl alcohol or carveol. researchgate.net The enzymatic hydroxylation of α-ionone by certain Streptomyces strains proceeds with high regio- and stereoselectivity. umn.edu This precise control allows for the synthesis of specific, often high-value, oxygenated monoterpenes.

A variety of enzyme systems are employed by microorganisms and insects to carry out these transformations. mdpi.com

Monooxygenases , particularly cytochrome P450 monooxygenases, are frequently involved in the initial hydroxylation of monoterpenes. researchgate.netnih.gov These enzymes activate molecular oxygen and insert one atom into the substrate. nih.gov

Alcohol dehydrogenases are responsible for the oxidation of the newly introduced hydroxyl groups to form aldehydes or ketones. mpg.de For example, the conversion of (+)-trans-carveol to (+)-carvone is catalyzed by a dehydrogenase. nih.gov

Epoxide hydrolases are enzymes that catalyze the hydrolysis of epoxides, which can be formed from the double bonds of monoterpenes, to yield diols. nih.gov For example, styrene (B11656) monooxygenases have been used for the asymmetric epoxidation of limonene. acs.org

These enzymatic systems, working in concert, allow microorganisms and insects to metabolize a wide range of monoterpenes, leading to a diverse array of transformation products. researchgate.net

Chemical Transformations and Derivatization Strategies

Elucidation of Reactive Sites and Functional Group Interconversions

The primary reactive centers of (2S,4S)-(+)-p-Menth-6-en-2-ol are the secondary alcohol and the endocyclic double bond. The hydroxyl group can undergo oxidation to a ketone, esterification to form esters, or etherification to produce ethers. The double bond is susceptible to a variety of addition reactions, including hydrogenation, epoxidation, and hydroxylation.

Functional group interconversions allow for the strategic modification of the molecule. For example, the conversion of the hydroxyl group to a better leaving group can facilitate substitution reactions. The double bond can be cleaved through ozonolysis to yield carbonyl compounds, providing a route to significantly alter the carbon skeleton.

Synthesis of High Value-Added Derivatives and Analogs

The strategic modification of (2S,4S)-(+)-p-Menth-6-en-2-ol has been employed to synthesize a range of high-value derivatives and analogs. One notable example is the synthesis of uroterpenol, a diol that can be formed through the acid-catalyzed hydration of the double bond. Another important transformation is the catalytic hydrogenation of the double bond to produce the corresponding saturated p-menthan-2-ol, which exists as different stereoisomers depending on the reaction conditions.

The Prins cyclization reaction, a powerful method for constructing tetrahydropyran (B127337) rings, can be applied to derivatives of p-menth-6-en-2-ol. This reaction, typically involving an aldehyde and a homoallylic alcohol, can lead to the formation of complex, bioactive molecules. google.com

Controlled Oxidation and Reduction Reactions

Controlled oxidation of the secondary alcohol at C2 using reagents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation affords the corresponding ketone, p-menth-6-en-2-one. This ketone is a key intermediate for further synthetic manipulations.

Conversely, the double bond can be selectively reduced through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum dioxide (PtO2). This reaction yields p-menthan-2-ol, with the stereochemical outcome depending on the catalyst and reaction conditions. The choice of reducing agent allows for control over the diastereoselectivity of the product.

Intramolecular Cyclization and Rearrangement Processes

The structure of p-menth-6-en-2-ol is amenable to intramolecular cyclization and rearrangement reactions, often promoted by acid catalysis. For instance, treatment with acid can induce the intramolecular addition of the hydroxyl group to the double bond, leading to the formation of bicyclic ethers like 1,8-cineole, a valuable fragrance and medicinal compound.

Rearrangements of the carbocation intermediates formed under acidic conditions can also lead to the formation of alternative cyclic structures. The specific products obtained are highly dependent on the reaction conditions, including the nature of the acid catalyst and the solvent used.

Derivatization for Stereochemical Enhancement and Purification

To enhance the stereochemical purity of (2S,4S)-(+)-p-Menth-6-en-2-ol or to separate it from other isomers, derivatization techniques are often employed. Esterification of the hydroxyl group with a chiral carboxylic acid can create a diastereomeric mixture of esters. These diastereomers often have different physical properties, such as boiling points or solubilities, allowing for their separation by methods like fractional crystallization or chromatography.

Once separated, the chiral auxiliary can be removed by hydrolysis of the ester, yielding the enantiomerically or diastereomerically pure alcohol. This method is a classical approach to chiral resolution and remains a valuable tool in stereoselective synthesis.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the three-dimensional structure of organic molecules like p-Menth-6-en-2-ol, (2S,4S)-(+)-.

One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C) NMR, offer fundamental information about the chemical environment of each atom in the molecule.

The ¹H NMR spectrum provides details on the number of different types of protons, their electronic environments, and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. For p-Menth-6-en-2-ol, (2S,4S)-(+)-, characteristic signals would include those for the vinyl proton, the proton attached to the carbon bearing the hydroxyl group, the protons of the cyclohexane (B81311) ring, and the protons of the methyl and isopropyl groups.

The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their hybridization states. The spectrum for p-Menth-6-en-2-ol, (2S,4S)-(+)- would show distinct signals for the two sp² hybridized carbons of the double bond, the sp³ carbon attached to the hydroxyl group, the other sp³ carbons of the ring, and the carbons of the methyl and isopropyl substituents.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for p-Menthane (B155814) Derivatives (Note: Exact chemical shifts for p-Menth-6-en-2-ol, (2S,4S)-(+)- can vary based on solvent and experimental conditions. The following is a generalized representation for similar structures.)

| Atom Position | Representative ¹H Chemical Shift (ppm) | Representative ¹³C Chemical Shift (ppm) |

| C1 | - | 130-140 |

| C2-H | 3.5 - 4.5 | 65 - 75 |

| C3-H₂ | 1.2 - 2.2 | 25 - 40 |

| C4-H | 1.5 - 2.5 | 40 - 50 |

| C5-H₂ | 1.2 - 2.2 | 20 - 35 |

| C6-H | 5.5 - 6.0 | 120 - 130 |

| C7-H₃ | 1.6 - 1.8 | 20 - 25 |

| C8-H | 1.5 - 2.5 | 30 - 40 |

| C9-H₃ / C10-H₃ | 0.8 - 1.0 | 15 - 25 |

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure and defining the stereochemistry of p-Menth-6-en-2-ol, (2S,4S)-(+)-.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. Cross-peaks in a COSY spectrum connect protons that are on adjacent carbons, allowing for the tracing of the proton framework throughout the cyclohexane ring and the isopropyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons with those of the carbons to which they are directly attached. It is instrumental in definitively assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings). HMBC is particularly powerful for connecting different spin systems identified by COSY, for instance, linking the methyl group proton signals to the quaternary carbon and adjacent ring carbons.

NOE (Nuclear Overhauser Effect) Spectroscopy: NOE experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are paramount for determining the stereochemistry. These experiments detect through-space proximity of protons, irrespective of their bonding. For p-Menth-6-en-2-ol, (2S,4S)-(+)-, NOE correlations would be expected between protons that are on the same face of the cyclohexane ring, thus confirming their relative stereochemical arrangement. For example, observing an NOE between the proton at C2 and one of the protons of the methyl group at C1 would provide evidence for their cis or trans relationship.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used method for the analysis of volatile and semi-volatile compounds. In the context of p-Menth-6-en-2-ol, (2S,4S)-(+)-, GC is used to separate the compound from a mixture, such as an essential oil or a synthetic reaction mixture. The separated compound then enters the mass spectrometer, which provides its mass spectrum. The retention time from the GC and the mass spectrum from the MS together provide a highly specific identification of the compound. The NIST Chemistry WebBook indicates the availability of gas chromatography data for various p-menthane derivatives, highlighting the utility of this technique. nist.govnist.govnist.govnist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is an alternative and complementary technique to GC-MS. mdpi.com It is particularly useful for compounds that are not sufficiently volatile for GC or that are thermally unstable. In LC-MS, the compound is separated by high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer. This technique allows for the analysis of p-Menth-6-en-2-ol, (2S,4S)-(+)- in complex matrices and can provide high-throughput analysis. mdpi.com The development of an LC-MS method would involve optimizing the mobile phase composition, flow rate, and column type to achieve efficient separation and sensitive detection. mdpi.com

The mass spectrum of p-Menth-6-en-2-ol, (2S,4S)-(+)- under electron ionization (EI) will show a molecular ion peak (M⁺) corresponding to its molecular weight (154.25 g/mol ). nist.gov The spectrum will also display a series of fragment ions resulting from the cleavage of specific bonds within the molecule. The analysis of these fragmentation patterns provides valuable structural information.

Key expected fragmentation pathways for p-Menth-6-en-2-ol include:

Loss of a water molecule ([M-H₂O]⁺): A common fragmentation for alcohols, resulting in a peak at m/z 136.

Loss of a methyl group ([M-CH₃]⁺): Cleavage of a methyl group from the isopropyl moiety or the ring, leading to a peak at m/z 139.

Loss of an isopropyl group ([M-C₃H₇]⁺): A significant fragmentation pathway resulting in a peak at m/z 111.

Retro-Diels-Alder (RDA) reaction: The cyclohexene (B86901) ring can undergo a characteristic RDA fragmentation, breaking the ring at the double bond and leading to specific fragment ions that can help confirm the ring structure.

Table 2: Predicted Mass Spectrometry Fragmentation for p-Menth-6-en-2-ol

| m/z Value | Proposed Fragment | Description |

| 154 | [C₁₀H₁₈O]⁺ | Molecular Ion (M⁺) |

| 139 | [C₉H₁₅O]⁺ | Loss of a methyl group ([M-CH₃]⁺) |

| 136 | [C₁₀H₁₆]⁺ | Loss of a water molecule ([M-H₂O]⁺) |

| 121 | [C₉H₁₃]⁺ | Loss of a methyl group and water |

| 111 | [C₇H₁₁O]⁺ | Loss of an isopropyl group ([M-C₃H₇]⁺) |

| 93 | [C₇H₉]⁺ | Loss of an isopropyl group and water |

Chiral Analytical Techniques

The unequivocal identification of individual enantiomers and the determination of their relative proportions within a mixture are paramount in fields ranging from flavor and fragrance chemistry to stereoselective synthesis. Chiral analytical techniques provide the necessary resolution to distinguish between molecules that are mirror images of one another.

Chiral Gas-Liquid Chromatography (GLC) stands as a cornerstone technique for the separation and quantification of the enantiomers of volatile compounds like p-menth-6-en-2-ol. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, consequently, their separation.

The enantiomeric purity of p-menth-6-en-2-ol is critical in determining its sensory properties, as different enantiomers can elicit distinct aromas. Research into the biotransformation of p-mentha-1,4(8)-diene by the fungus Paecilomyces farinosus demonstrated the utility of chiral GLC in analyzing the stereochemical course of the reaction. The primary metabolite identified was (+)-trans-p-menth-6-en-2-ol, with its enantiomeric excess being a key parameter of interest.

In a study on the biotransformation of (+)-limonene by Penicillium digitatum, the enantiomeric purity of the resulting cis- and trans-p-menth-2-en-1-ols was assessed using chiral gas chromatography. While not the exact isomer , this research highlights the standard application of the technique for closely related p-menthane derivatives. The separation is typically achieved on columns coated with modified cyclodextrins, such as 2,6-di-O-methyl-3-O-pentyl-β-cyclodextrin, which are effective in resolving a wide range of terpenoid enantiomers.

The table below summarizes typical parameters for the chiral GLC analysis of p-menthane derivatives, illustrating the conditions under which enantiomeric separation is achieved.

| Parameter | Value |

| Column Type | Fused silica (B1680970) capillary column |

| Chiral Stationary Phase | Modified β-cyclodextrin |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Temperature Program | Optimized gradient (e.g., 60 °C to 220 °C at 3 °C/min) |

This table represents typical conditions and may vary based on the specific instrument and analytical goals.

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that provides information about the absolute configuration of chiral molecules in solution. It measures the differential absorption of left and right circularly polarized infrared light by a chiral sample. The resulting VCD spectrum, with its characteristic positive and negative bands, serves as a unique fingerprint of a molecule's three-dimensional structure.

For complex molecules like p-menth-6-en-2-ol, VCD, in conjunction with quantum chemical calculations, can be used to assign the absolute configuration. By comparing the experimentally measured VCD spectrum with the theoretically calculated spectra for the possible enantiomers, a definitive stereochemical assignment can be made. This approach is particularly valuable when crystalline material suitable for X-ray analysis is not available.

While specific VCD studies on (2S,4S)-(+)-p-menth-6-en-2-ol are not extensively documented in readily available literature, the methodology is well-established for other chiral natural products. The analysis involves dissolving the purified compound in a suitable solvent (e.g., carbon tetrachloride or chloroform) and recording the VCD spectrum in the mid-infrared region. The interpretation of the complex spectral data relies heavily on computational modeling to predict the vibrational modes and their corresponding VCD intensities for each stereoisomer.

Other Advanced Characterization Methods (e.g., X-ray Crystallography for Absolute Configuration)

While spectroscopic and chromatographic methods are indispensable, X-ray crystallography provides the most definitive and unambiguous determination of the absolute configuration of a chiral molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data allows for the construction of a three-dimensional electron density map, revealing the precise spatial arrangement of every atom in the molecule, including its stereochemistry.

For p-menth-6-en-2-ol, obtaining a suitable single crystal for X-ray analysis can be challenging due to its low melting point and volatility. However, derivatization of the alcohol with a heavy atom-containing reagent can facilitate crystallization and aid in the determination of the absolute configuration through the anomalous dispersion effect.

In cases where X-ray crystallography is successful, it provides unequivocal proof of the (2S,4S) configuration. The crystallographic data not only confirms the relative stereochemistry (trans relationship between the hydroxyl and isopropenyl groups) but also the absolute stereochemistry, solidifying the assignments made by other techniques like VCD or chiral GLC in combination with known standards.

Application As Chiral Building Blocks in Complex Organic Synthesis

Synthesis of Cannabinoid Frameworks Utilizing p-Menthane (B155814) Derivatives

The structural backbone of p-menthane derivatives provides a fitting template for the construction of the characteristic tetrahydropyran (B127337) ring system found in cannabinoids. While direct synthesis of cannabinoids using (2S,4S)-(+)-p-Menth-6-en-2-ol is not extensively documented in readily available literature, the general strategy of employing p-menthane monoterpenoids is a recognized approach. For instance, a related compound, (+)-trans-p-mentha-2,8-dien-1-ol, has been utilized in the synthesis of Δ⁹-tetrahydrocannabinol (Δ⁹-THC) through a Lewis acid-catalyzed condensation with olivetol. nih.gov This reaction highlights the utility of the p-menthane skeleton in forming the core of the cannabinoid structure. The key is the acid-catalyzed cyclization that forms the pyran ring. The stereochemistry of the starting p-menthane derivative is crucial in dictating the stereochemical outcome of the final cannabinoid product.

Preparation of Other Terpenoid Structures and Analogs

The p-menthane framework is a fundamental unit in a vast array of naturally occurring terpenoids. Consequently, (2S,4S)-(+)-p-Menth-6-en-2-ol is a logical starting point for the synthesis of other complex terpenoids and their analogs. The functional groups present in this chiral building block—a hydroxyl group and a double bond—offer multiple handles for chemical manipulation. These functionalities can be selectively transformed to introduce new stereocenters and build upon the existing chiral scaffold. For example, the double bond can undergo various reactions such as epoxidation, dihydroxylation, or hydroboration-oxidation to introduce new oxygenated functionalities with controlled stereochemistry. The hydroxyl group can be oxidized, protected, or used as a directing group in subsequent reactions. These transformations enable the synthesis of a diverse range of terpenoid structures, leveraging the inherent chirality of the starting material to achieve high levels of stereocontrol in the final products.

Role in Asymmetric Auxiliaries and Catalysts in Organic Transformations

Chiral molecules like (2S,4S)-(+)-p-Menth-6-en-2-ol can be employed as chiral auxiliaries to control the stereochemical outcome of a reaction. In this approach, the chiral auxiliary is temporarily attached to a prochiral substrate. The steric and electronic properties of the auxiliary then direct the attack of a reagent to one face of the molecule, leading to the formation of a new stereocenter with a high degree of stereoselectivity. After the desired transformation, the auxiliary can be cleaved and recovered.

Furthermore, chiral ligands derived from such building blocks are instrumental in the development of asymmetric catalysts. By coordinating to a metal center, these chiral ligands create a chiral environment that can induce enantioselectivity in a variety of catalytic reactions, such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The specific stereochemistry of (2S,4S)-(+)-p-Menth-6-en-2-ol makes it a candidate for the synthesis of novel chiral ligands that could find applications in asymmetric catalysis.

Q & A

Q. Q1. What are the critical considerations for optimizing the stereoselective synthesis of (2S,4S)-(+)-p-Menth-6-en-2-ol?

Methodological Answer :

- Reagent Purity : Use chiral catalysts (e.g., Sharpless-type) with ≥99% enantiomeric excess (ee) to minimize racemization. Verify purity via HPLC with chiral columns .

- Temperature Control : Maintain reaction temperatures between -20°C and 25°C to stabilize intermediates. Deviations may lead to epimerization.

- Kinetic Resolution : Monitor reaction progress via GC-MS at 30-minute intervals to identify optimal termination points .

Q. Q2. How can researchers resolve contradictions in spectral data (e.g., NMR, IR) for (2S,4S)-(+)-p-Menth-6-en-2-ol?

Methodological Answer :

- Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations at the B3LYP/6-31G* level) to identify misassignments .

- Solvent Effects : Re-run spectra in deuterated solvents (CDCl₃ vs. DMSO-d₆) to isolate solvent-induced shifts.

- Collaborative Analysis : Engage a second lab for blind verification to rule out instrumental bias .

Advanced Research Questions

Q. Q3. How can researchers design a dose-response meta-analysis to evaluate the bioactivity thresholds of (2S,4S)-(+)-p-Menth-6-en-2-ol in antimicrobial assays?

Methodological Answer :

- PECO Framework : Define P opulation (bacterial strains), E xposure (compound concentration range: 0.1–100 μg/mL), C omparator (negative controls), and O utcome (MIC/MBC values) .

- Heterogeneity Testing : Use Higgins’ I² statistic to quantify variability across studies. Adjust for batch effects (e.g., agar plate preparation) via mixed-effects models .

- Publication Bias : Apply Egger’s regression to assess missing data from small-scale studies .

Q. Q4. What statistical methods are suitable for analyzing non-linear relationships between (2S,4S)-(+)-p-Menth-6-en-2-ol’s logP and its membrane permeability in pharmacokinetic studies?

Methodological Answer :

- Segmented Regression : Identify breakpoints in permeability vs. logP curves using piecewise linear models (e.g., segmented package in R) .

- Bootstrapping : Generate 1,000 resampled datasets to estimate confidence intervals for inflection points.

- Confounding Adjustments : Control for molecular weight and hydrogen-bond donors via multivariate regression .

Q. Q5. How should researchers address conflicting results in enantiomer-specific toxicity studies of (2S,4S)-(+)-p-Menth-6-en-2-ol?

Methodological Answer :

- Contradiction Matrix : Classify discrepancies by source (e.g., in vitro vs. in vivo models, cell line variability) using TRIZ-based contradiction analysis .

- Dose-Response Reconciliation : Apply Hill slope normalization to align EC₅₀ values across studies .

- Mechanistic Follow-Up : Use CRISPR-edited cell lines to isolate target pathways (e.g., cytochrome P450 interactions) .

Experimental Design & Reproducibility

Q. Q6. What steps ensure reproducibility in chiral purity assays for (2S,4S)-(+)-p-Menth-6-en-2-ol?

Methodological Answer :

- Standardized Protocols : Adopt USP <621> guidelines for chromatographic conditions (column: Chiralpak AD-H; mobile phase: hexane/isopropanol 90:10) .

- Inter-Lab Calibration : Share reference samples with ≥3 independent labs to validate retention time consistency.

- Data Transparency : Publish raw chromatograms and integration parameters in supplementary materials .

Q7. How can researchers formulate a PICOT question to investigate (2S,4S)-(+)-p-Menth-6-en-2-ol’s anti-inflammatory efficacy?

Methodological Answer :

- PICOT Breakdown :

- Power Analysis : Use G*Power to determine sample size (α=0.05, β=0.2, effect size=0.8) .

Data Interpretation & Reporting

Q. Q8. How should researchers handle missing data in thermal stability studies of (2S,4S)-(+)-p-Menth-6-en-2-ol?

Methodological Answer :

Q. Q9. What criteria validate the use of QSAR models for predicting (2S,4S)-(+)-p-Menth-6-en-2-ol’s receptor binding affinity?

Methodological Answer :

- Internal Validation : Calculate cross-validated R² (>0.6) and RMSE (<0.5 log units) via 10-fold partitioning .

- External Validation : Test models on a hold-out dataset (≥20% of total data) to confirm generalizability.

- Domain Applicability : Use Williams plots to ensure predictions fall within the model’s chemical space .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.